3-Benzyl-8-(2-methoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
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Overview
Description
3-Benzyl-8-(2-methoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex organic compound belonging to the class of spiro compounds. These compounds are characterized by a unique bicyclic structure where two rings are connected through a single carbon atom. The presence of multiple functional groups, including benzyl, methoxybenzoyl, and triazaspiro, makes this compound highly versatile and of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-8-(2-methoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps, including catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction. The starting materials often include 4-methoxycyclohexan-1-one, which undergoes a series of reactions to form the desired spiro compound . The reaction conditions are generally mild, involving temperatures ranging from room temperature to slightly elevated temperatures, and the use of common organic solvents such as methanol and ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improves the overall yield and purity of the product. The use of automated systems and advanced analytical techniques ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-8-(2-methoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced spiro compounds.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methoxybenzoyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, reduced spiro compounds, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Benzyl-8-(2-methoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 3-Benzyl-8-(2-methoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-Benzyl-1,3-diazaspiro[4.5]decane-2,4-dione: A similar spiro compound with a different substitution pattern, leading to distinct chemical and biological properties.
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione: Another spiro compound with a different set of functional groups, used in various chemical and pharmaceutical applications.
Uniqueness
3-Benzyl-8-(2-methoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and development in multiple scientific disciplines.
Properties
IUPAC Name |
3-benzyl-8-(2-methoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-29-18-10-6-5-9-17(18)19(26)24-13-11-22(12-14-24)20(27)25(21(28)23-22)15-16-7-3-2-4-8-16/h2-10H,11-15H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVZZJRHPMMKYCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCC3(CC2)C(=O)N(C(=O)N3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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